molecular formula C12H17NO3 B13867026 Methyl 2-(4-aminobutoxy)benzoate

Methyl 2-(4-aminobutoxy)benzoate

Cat. No.: B13867026
M. Wt: 223.27 g/mol
InChI Key: RAVGFLPLFPTEMO-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminobutoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and a 4-aminobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminobutoxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the 4-aminobutoxy group through a nucleophilic substitution reaction. The reaction conditions often include:

    Esterification: Using concentrated sulfuric acid as a catalyst, the reaction is carried out at a temperature range of 60-80°C.

    Nucleophilic Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminobutoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and alkyl halides for alkylation are employed.

Major Products

The major products formed from these reactions include:

    Oxidation: 2-(4-aminobutoxy)benzoic acid.

    Reduction: 2-(4-aminobutoxy)benzyl alcohol.

    Substitution: Various substituted derivatives such as 4-nitro-2-(4-aminobutoxy)benzoate.

Scientific Research Applications

Methyl 2-(4-aminobutoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminobutoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(4-aminobutoxy)benzoate can be compared with other similar compounds such as:

    Methyl 2-(4-hydroxybutoxy)benzoate: Differing by the presence of a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    Ethyl 2-(4-aminobutoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.

    Methyl 2-(4-aminopropoxy)benzoate: Shorter alkyl chain, resulting in different solubility and reactivity.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(4-aminobutoxy)benzoate

InChI

InChI=1S/C12H17NO3/c1-15-12(14)10-6-2-3-7-11(10)16-9-5-4-8-13/h2-3,6-7H,4-5,8-9,13H2,1H3

InChI Key

RAVGFLPLFPTEMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCCN

Origin of Product

United States

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